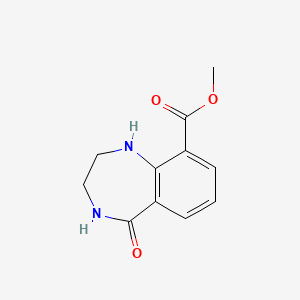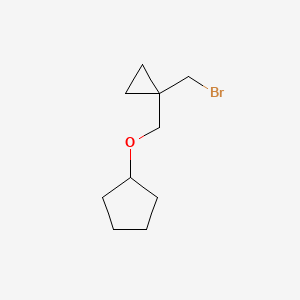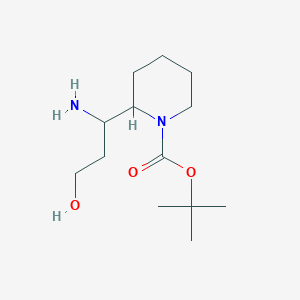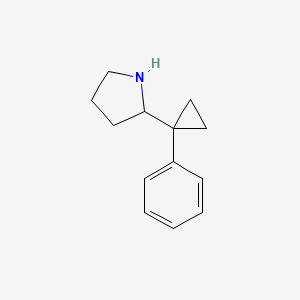
2-(1-Phenylcyclopropyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylcyclopropyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a phenyl-substituted cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylcyclopropyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylcyclopropylamine with pyrrolidine under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Phenylcyclopropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclopropyl ketones, while reduction can produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylcyclopropyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-Phenylcyclopropyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and activity are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog without the phenylcyclopropyl group.
Phenylcyclopropylamine: Lacks the pyrrolidine ring but shares the phenylcyclopropyl moiety.
Pyrrolidine-2-one: Contains a similar pyrrolidine ring but with different functional groups.
Uniqueness: 2-(1-Phenylcyclopropyl)pyrrolidine is unique due to the combination of the phenylcyclopropyl group and the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H17N |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-(1-phenylcyclopropyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-5-11(6-3-1)13(8-9-13)12-7-4-10-14-12/h1-3,5-6,12,14H,4,7-10H2 |
InChI-Schlüssel |
VWZBOYGCZWOUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


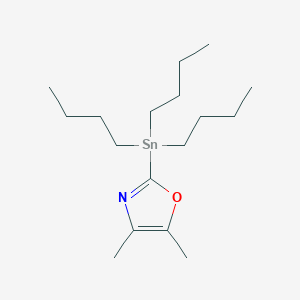

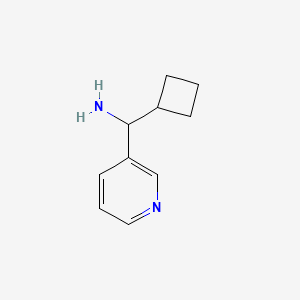

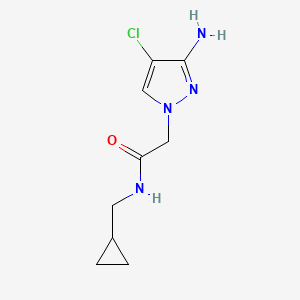
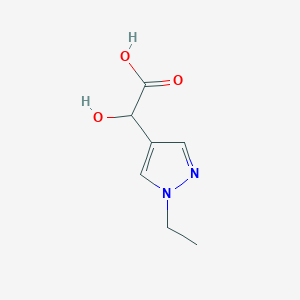
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)

